molecular formula C13H19N3O B12064623 Benzamide, N-ethyl-2-(1-piperazinyl)-

Benzamide, N-ethyl-2-(1-piperazinyl)-

Cat. No.: B12064623
M. Wt: 233.31 g/mol
InChI Key: KTITWKUESGWDTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-ethyl-2-(1-piperazinyl)- typically involves the reaction of N-ethylbenzamide with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{N-ethylbenzamide} + \text{piperazine} \rightarrow \text{Benzamide, N-ethyl-2-(1-piperazinyl)-} ]

Industrial Production Methods

Industrial production of Benzamide, N-ethyl-2-(1-piperazinyl)- may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-ethyl-2-(1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, N-ethyl-2-(1-piperazinyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-ethyl-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbenzamide: Lacks the piperazine ring, resulting in different chemical properties.

    Piperazine derivatives: Compounds such as 1-ethylpiperazine and 1-methylpiperazine share structural similarities but differ in their functional groups.

Uniqueness

Benzamide, N-ethyl-2-(1-piperazinyl)- is unique due to the combination of the benzamide structure with the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-ethyl-2-piperazin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-2-15-13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17)

InChI Key

KTITWKUESGWDTE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1N2CCNCC2

Origin of Product

United States

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